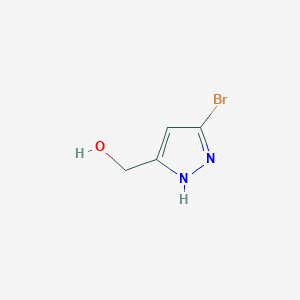

(5-Bromo-1H-pyrazol-3-yl)methanol

Descripción

Significance of Pyrazole (B372694) Scaffold in Chemical Research

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry and materials science. nih.govacs.orgbeilstein-journals.org Its prevalence in numerous FDA-approved drugs highlights its therapeutic potential. nih.gov The pyrazole scaffold is known to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. nih.govnih.govnih.gov The structural rigidity and the ability of its nitrogen atoms to participate in hydrogen bonding are key to its biological activity.

Role of Halogenated Pyrazoles as Versatile Chemical Intermediates

The introduction of a halogen atom, such as bromine, onto the pyrazole ring significantly enhances its synthetic utility. nih.gov Halogenated pyrazoles are key intermediates in a variety of cross-coupling reactions, including Suzuki, Stille, and Heck reactions, which are powerful methods for forming new carbon-carbon bonds. rsc.org This allows for the straightforward diversification of the pyrazole core, enabling the synthesis of a vast array of derivatives with tailored properties. The position of the halogen atom on the pyrazole ring can influence the regioselectivity of these coupling reactions.

Contextual Importance of Alcohol Functionality in Pyrazole Systems

The presence of a hydroxymethyl group (-CH₂OH) on the pyrazole ring adds another layer of synthetic versatility and potential for biological interaction. The alcohol functionality can be readily oxidized to an aldehyde or a carboxylic acid, or it can be a site for esterification or etherification, providing numerous avenues for further molecular elaboration. pharmaguideline.com In the context of medicinal chemistry, the hydroxyl group can act as a hydrogen bond donor or acceptor, potentially enhancing the binding affinity of the molecule to its biological target. nih.gov For instance, pyrazole derivatives containing alcohol functionalities have been investigated for their ability to inhibit enzymes like alcohol dehydrogenase.

Interactive Data Table: Properties of (5-Bromo-1H-pyrazol-3-yl)methanol and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| (5-Bromo-1H-pyrazol-3-yl)methanol | C₄H₅BrN₂O | 176.99 | Not Available |

| (1H-Pyrazol-3-yl)methanol | C₄H₆N₂O | 98.10 | 23585-49-1 |

| 5-Bromo-1H-pyrazole-3-carboxylic acid | C₄H₃BrN₂O₂ | 190.98 | 1328893-16-8 |

| 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester | C₇H₉BrN₂O₂ | 233.06 | Not Available |

Detailed Research Findings

While dedicated research solely on (5-Bromo-1H-pyrazol-3-yl)methanol is limited, its synthesis can be inferred from established chemical principles and related literature. A plausible synthetic route involves the reduction of a corresponding carboxylic acid or its ester derivative.

A known synthetic pathway to a closely related compound, 5-bromo-1-methyl-1H-pyrazole-3-amine, starts from 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester. google.com This ester is then brominated using tribromooxyphosphorus to yield 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester. google.com This brominated ester is a key precursor.

For the synthesis of (5-Bromo-1H-pyrazol-3-yl)methanol, one could envision a similar starting material, ethyl 5-bromo-1H-pyrazole-3-carboxylate. The reduction of this ester to the corresponding primary alcohol is a standard transformation in organic synthesis. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically employed for this purpose. ic.ac.ukmasterorganicchemistry.comwikipedia.org The reaction would proceed by the nucleophilic attack of a hydride ion from LiAlH₄ on the ester carbonyl group, leading to the formation of the primary alcohol after an aqueous workup.

The versatility of halogenated pyrazoles as synthetic intermediates is well-documented. nih.govrsc.org The bromine atom on the pyrazole ring of (5-Bromo-1H-pyrazol-3-yl)methanol can participate in various palladium-catalyzed cross-coupling reactions. This would allow for the introduction of a wide range of substituents at the 5-position of the pyrazole ring, leading to the generation of a library of novel compounds with potentially interesting biological or material properties.

The hydroxymethyl group also offers numerous possibilities for further functionalization. It can be oxidized to the corresponding aldehyde or carboxylic acid, providing access to other important classes of pyrazole derivatives. Furthermore, the alcohol can be converted into ethers or esters, which can modulate the compound's polarity and pharmacokinetic properties.

Structure

3D Structure

Propiedades

IUPAC Name |

(3-bromo-1H-pyrazol-5-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2O/c5-4-1-3(2-8)6-7-4/h1,8H,2H2,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNDWCWKVSJECGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1Br)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 5 Bromo 1h Pyrazol 3 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for elucidating the structure of organic molecules by providing information about the local magnetic fields around atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Hydrogen Environment Analysis

¹H NMR spectroscopy is crucial for identifying the chemical environment of hydrogen atoms within a molecule. For (5-Bromo-1H-pyrazol-3-yl)methanol, the ¹H NMR spectrum reveals distinct signals corresponding to the different types of protons present.

The protons of the methylene (B1212753) group (-CH₂OH) typically appear as a singlet, while the proton on the pyrazole (B372694) ring (H-4) also manifests as a singlet. The chemical shifts of these protons are influenced by the electronic effects of the substituents on the pyrazolem ring. ucl.ac.ukorganicchemistrydata.org The electronegative bromine atom and the hydroxymethyl group affect the electron density distribution within the ring, thereby influencing the resonance frequencies of the protons. ucl.ac.uk

Interactive Table: Representative ¹H NMR Chemical Shifts for Pyrazole Derivatives.

| Compound | H-4 (ppm) | CH₂ (ppm) | Solvent |

|---|---|---|---|

| (1H-Pyrazol-3-yl)methanol chemicalbook.com | 6.25 | 4.60 | DMSO-d₆ |

Note: The chemical shifts can vary depending on the solvent and the specific derivative being analyzed.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. In (5-Bromo-1H-pyrazol-3-yl)methanol, distinct signals are observed for each carbon atom in the pyrazole ring and the hydroxymethyl group.

The carbon atom attached to the bromine (C-5) is significantly influenced by the halogen's electronegativity and heavy atom effect. The chemical shifts of the other ring carbons (C-3 and C-4) and the methylene carbon (-CH₂OH) are also characteristic. chemicalbook.com The position of these signals helps confirm the substitution pattern on the pyrazole ring. For instance, in related pyrazole structures, the chemical shifts for C-3 and C-5 are sensitive to the tautomeric form present in solution. nih.gov

Interactive Table: Typical ¹³C NMR Chemical Shifts for Pyrazole Systems.

| Carbon Atom | Pyrazole chemicalbook.com | 3,5-dimethylpyrazole cdnsciencepub.com | Solvent |

|---|---|---|---|

| C-3/C-5 | 134.7 | 144.0 | CDCl₃ |

Note: These values are for unsubstituted pyrazole and a dimethyl derivative and serve as a reference. The shifts for (5-Bromo-1H-pyrazol-3-yl)methanol will be different due to the substituents.

Advanced NMR Techniques (e.g., 2D NMR, Variable Temperature NMR) for Conformational Studies and Tautomerism

The issue of annular tautomerism is a well-known characteristic of N-unsubstituted pyrazoles, where the N-H proton can reside on either of the two nitrogen atoms. nih.govfu-berlin.de This dynamic equilibrium can be studied using advanced NMR techniques.

2D NMR Spectroscopy , such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), is instrumental in establishing the connectivity between protons and carbons. For instance, an HMBC experiment can show a correlation between the methylene protons (-CH₂) and the C-3 and C-4 carbons of the pyrazole ring, confirming the attachment of the hydroxymethyl group to the C-3 position. rsc.org Similarly, correlations between the ring proton (H-4) and the surrounding carbons can solidify the structural assignment. rsc.org

Variable Temperature (VT) NMR is a powerful tool for investigating dynamic processes like tautomerism. nih.govcdnsciencepub.com At room temperature, the proton exchange between the two nitrogen atoms in N-unsubstituted pyrazoles is often fast on the NMR timescale, resulting in averaged signals for the C-3 and C-5 positions. nih.gov By lowering the temperature, this exchange can be slowed down, allowing for the observation of distinct signals for each tautomer. This enables the determination of the equilibrium constant and thermodynamic parameters for the tautomeric interconversion. fu-berlin.deresearchgate.net The choice of solvent is also critical, with dipolar aprotic solvents often used to slow the proton exchange. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. nih.govyoutube.com

For (5-Bromo-1H-pyrazol-3-yl)methanol, the mass spectrum would exhibit a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). mdpi.com

Common fragmentation pathways for pyrazoles involve the loss of small, stable molecules like HCN and N₂. researchgate.net For (5-Bromo-1H-pyrazol-3-yl)methanol, fragmentation could also involve the loss of the hydroxymethyl group (•CH₂OH) or water (H₂O) from the molecular ion. libretexts.orgmiamioh.edu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. sci-hub.st This precision allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments. jeol.commdpi.com

For (5-Bromo-1H-pyrazol-3-yl)methanol (C₄H₅BrN₂O), HRMS can confirm its molecular formula by matching the experimentally measured exact mass with the theoretically calculated value. sci-hub.st This is a critical step in the definitive identification of the compound.

Tandem Mass Spectrometry for Structural Elucidation of Fragments

Tandem Mass Spectrometry (MS/MS) is a powerful technique for detailed structural elucidation. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of (5-Bromo-1H-pyrazol-3-yl)methanol) is selected, subjected to fragmentation, and the resulting product ions are analyzed.

This technique allows for the establishment of fragmentation pathways by identifying the relationships between precursor and product ions. For instance, by selecting the molecular ion and observing the fragments, one could confirm the loss of HCN, N₂, or the hydroxymethyl group. researchgate.net Analyzing the fragmentation of a primary fragment ion can provide further structural details. This method is invaluable for distinguishing between isomers and confirming the proposed structure of the molecule. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy provides profound insights into the molecular structure of (5-Bromo-1H-pyrazol-3-yl)methanol by probing the vibrational energy levels of its bonds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of (5-Bromo-1H-pyrazol-3-yl)methanol is expected to exhibit characteristic absorption bands corresponding to its pyrazole core and its bromo and hydroxymethyl substituents.

The pyrazole ring itself gives rise to several distinct vibrations. The N-H stretching vibration typically appears as a broad band in the region of 3100-3500 cm⁻¹, often overlapping with the O-H stretching band. mdpi.com The C=N stretching vibration is expected in the 1635-1670 cm⁻¹ range, while C=C stretching vibrations from the aromatic ring are typically observed between 1480 cm⁻¹ and 1600 cm⁻¹. mdpi.com The in-plane and out-of-plane bending vibrations of the ring C-H bonds also produce characteristic signals.

The hydroxymethyl (-CH₂OH) group introduces several key absorption bands. A broad, strong band for the O-H stretching vibration is anticipated in the 3200-3600 cm⁻¹ region, the broadness of which is indicative of hydrogen bonding. The C-O stretching vibration will likely appear as a strong band in the 1000-1260 cm⁻¹ range. The C-H stretching vibrations of the methylene group are expected around 2850-2960 cm⁻¹. echemi.com

The presence of the bromine atom on the pyrazole ring is expected to give rise to a C-Br stretching vibration, which typically appears in the lower frequency "fingerprint" region of the spectrum, generally between 500 and 700 cm⁻¹.

Table 1: Predicted Infrared Absorption Bands for (5-Bromo-1H-pyrazol-3-yl)methanol

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (alcohol) | Stretching, H-bonded | 3200-3600 (broad, strong) |

| N-H (pyrazole) | Stretching | 3100-3500 (broad, medium) |

| C-H (aromatic) | Stretching | 3000-3100 (medium) |

| C-H (methylene) | Asymmetric & Symmetric Stretching | 2850-2960 (medium) |

| C=N (pyrazole) | Stretching | 1635-1670 (variable) |

| C=C (pyrazole) | Stretching | 1480-1600 (variable) |

| C-O (alcohol) | Stretching | 1000-1260 (strong) |

Note: The exact positions of these bands can be influenced by the specific chemical environment and intermolecular interactions.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. While strong IR bands arise from vibrations that cause a change in dipole moment, strong Raman bands are associated with vibrations that cause a change in polarizability.

For (5-Bromo-1H-pyrazol-3-yl)methanol, the symmetric vibrations of the pyrazole ring are expected to be particularly Raman active. The C=C and C=N ring stretching modes, which are also visible in the IR spectrum, will appear in the Raman spectrum as well, often with different relative intensities. stfc.ac.uk The breathing mode of the pyrazole ring, a collective vibration of the entire ring system, should also give rise to a characteristic Raman signal.

The C-Br bond, being highly polarizable, is expected to produce a strong Raman signal at a low wavenumber. The symmetric stretching of the C-C-O backbone of the methanol (B129727) substituent may also be more prominent in the Raman spectrum compared to its IR absorption. In contrast, the O-H and N-H stretching vibrations are typically weak in Raman spectra.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For aromatic heterocyclic compounds like (5-Bromo-1H-pyrazol-3-yl)methanol, the primary electronic transitions observed are π → π* and n → π*. uzh.ch

The pyrazole ring contains π electrons in its aromatic system and non-bonding (n) electrons on the sp²-hybridized nitrogen atom. The π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π anti-bonding orbital, are typically of high intensity (large molar absorptivity, ε) and are expected to occur in the UV region. uzh.chmdpi.com For the parent pyrazole, these transitions are observed at wavelengths below 250 nm. researchgate.nethw.ac.uk

The n → π* transitions involve the promotion of a non-bonding electron from the nitrogen atom to a π anti-bonding orbital. These transitions are generally of lower intensity compared to π → π* transitions and occur at longer wavelengths. uzh.ch

The presence of substituents on the pyrazole ring can cause a shift in the absorption maxima (λmax). The bromo and hydroxymethyl groups are expected to act as auxochromes, potentially causing a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) of the π → π* bands of the pyrazole chromophore. researchgate.net The electronic spectra of pyrazole derivatives are also sensitive to the solvent polarity.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the accurate measurement of bond lengths, bond angles, and the study of intermolecular interactions within the crystal lattice.

Determination of Molecular Geometry and Bond Parameters

The pyrazole ring is a planar, five-membered heterocycle. The bond lengths within the ring are intermediate between single and double bonds, reflecting its aromatic character. For a typical pyrazole ring, the N-N bond length is approximately 1.34 Å, the N-C bonds are around 1.33-1.35 Å, and the C-C bonds are in the range of 1.38-1.42 Å. iucr.org The internal bond angles of the pyrazole ring are all close to the 108° of a regular pentagon.

The C-Br bond length is expected to be around 1.85-1.90 Å. The geometry around the carbon atom of the hydroxymethyl group will be tetrahedral, with C-O and C-C bond lengths in the expected ranges for single bonds.

Table 2: Typical Bond Lengths and Angles for a Substituted Pyrazole Ring

| Bond/Angle | Typical Value |

|---|---|

| N1-N2 | ~1.34 Å |

| N2-C3 | ~1.33 Å |

| C3-C4 | ~1.42 Å |

| C4-C5 | ~1.38 Å |

| C5-N1 | ~1.35 Å |

| C5-Br | ~1.87 Å |

| C3-C(methanol) | ~1.50 Å |

| N1-N2-C3 | ~112° |

| N2-C3-C4 | ~103° |

| C3-C4-C5 | ~106° |

| C4-C5-N1 | ~105° |

Note: These values are based on data from related pyrazole structures and may vary slightly for the title compound. iucr.org

Analysis of Intermolecular Interactions within Crystal Lattices

The solid-state packing of (5-Bromo-1H-pyrazol-3-yl)methanol is expected to be dominated by hydrogen bonding. The pyrazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp²-hybridized nitrogen atom). mdpi.com The hydroxymethyl group also contains a hydrogen bond donor (the O-H group) and an acceptor (the oxygen atom).

This combination of functional groups allows for the formation of extensive intermolecular hydrogen-bonding networks. It is highly probable that the molecules will form hydrogen-bonded dimers, chains, or more complex two- or three-dimensional structures. mdpi.comnih.gov The most common hydrogen bonding motifs in pyrazole crystals are N-H···N and O-H···N interactions. nih.govnih.gov The N-H···N hydrogen bonds in pyrazole dimers typically have an N···N distance of about 2.8 to 2.9 Å. iucr.orgnih.gov

In addition to strong hydrogen bonds, weaker interactions such as C-H···O, C-H···π, and halogen bonds (C-Br···N or C-Br···O) may also play a role in stabilizing the crystal lattice. nsf.govresearchgate.net The analysis of these interactions provides crucial information on the supramolecular assembly of the compound in the solid state.

Computational and Theoretical Investigations of 5 Bromo 1h Pyrazol 3 Yl Methanol and Its Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. mdpi.com It is extensively used to investigate pyrazole (B372694) derivatives, providing detailed information about their geometry, spectroscopic characteristics, and electronic nature. eurasianjournals.comderpharmachemica.com

Optimization of Molecular Geometry and Electronic Structure

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in (5-Bromo-1H-pyrazol-3-yl)methanol, known as its optimized molecular geometry. This process involves finding the minimum energy conformation of the molecule. Various DFT functionals, such as B3LYP and M06-2X, paired with different basis sets like TZVP and 6-311+G(d,p), are used to perform these optimizations. nih.gov The choice of functional and basis set can influence the accuracy of the predicted geometry. nih.govresearchgate.net For instance, studies on similar pyrazole derivatives have shown that functionals like B97D and TPSSTPSS can provide highly accurate geometric parameters. nih.govresearchgate.net

The electronic structure, which describes the distribution of electrons within the molecule, is also elucidated through these calculations. This includes the determination of atomic charges, which can indicate the reactive sites within the molecule. derpharmachemica.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

A significant application of DFT is the prediction of spectroscopic data, which can be compared with experimental results to confirm the structure of a synthesized compound.

NMR Chemical Shifts: DFT methods, particularly the Gauge-Independent Atomic Orbital (GIAO) approach, are widely used to calculate the 1H and 13C NMR chemical shifts of pyrazole derivatives. nih.govresearchgate.net The accuracy of these predictions is often dependent on the level of theory used for both geometry optimization and the chemical shift calculation itself. nih.gov For example, research has shown that for some pyrazole compounds, the B97D and TPSSTPSS functionals with a TZVP basis set yield results that are in close agreement with experimental data. nih.govresearchgate.net Machine learning techniques, sometimes combined with DFT, are also emerging as powerful tools for the rapid and accurate prediction of NMR chemical shifts. nrel.govnih.gov

IR Frequencies: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. These theoretical frequencies help in the assignment of experimental IR bands to specific vibrational modes of the molecule, such as the stretching and bending of bonds. derpharmachemica.com For pyrazole derivatives, characteristic vibrations include N-H stretching, C=N stretching, and ring deformation modes. derpharmachemica.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a key indicator of the molecule's kinetic stability, with a larger gap suggesting higher stability and lower reactivity. nih.gov

For pyrazole derivatives, the distribution of HOMO and LUMO across the molecule can reveal regions susceptible to electrophilic and nucleophilic attack. nih.govnih.gov For instance, in some pyrazole structures, the HOMO is localized on the pyrazole ring and adjacent substituents, while the LUMO may be distributed over other parts of the molecule. nih.govresearchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| M1 | -5.92 | -2.50 | 3.42 |

| M2 | -5.91 | -2.77 | 3.14 |

| M3 | -5.87 | -2.85 | 3.02 |

| M4 | -5.86 | -2.43 | 3.43 |

| M5 | -5.86 | -2.42 | 3.37 |

| M6 | -6.06 | -2.90 | 3.16 |

| Ma | -6.10 | -2.26 | 3.83 |

Data adapted from a computational study on pyrazole derivatives. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bonding Characteristics

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. eurasianjournals.com For (5-Bromo-1H-pyrazol-3-yl)methanol, MD simulations can provide valuable information about its conformational flexibility and how it interacts with solvent molecules. By simulating the molecule's behavior in a solvent box, researchers can observe how the molecule changes its shape and forms hydrogen bonds or other interactions with the surrounding solvent. This is particularly important for understanding its behavior in biological systems or in solution-phase reactions. mdpi.com

In Silico Prediction of Chemical Reactivity Descriptors

From the calculated HOMO and LUMO energies, several chemical reactivity descriptors can be derived to provide a quantitative measure of a molecule's reactivity. researchgate.netnih.gov These descriptors, often calculated using DFT, help in predicting how a molecule will behave in a chemical reaction. researchgate.net

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -E_LUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Chemical Potential (μ): The escaping tendency of electrons from a system (μ = -(I + A) / 2).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = μ^2 / (2η)).

| Parameter | Pyz-1 | Pyz-2 |

|---|---|---|

| I | 6.150 | 6.102 |

| A | 1.032 | 0.937 |

| µ | -3.591 | -3.520 |

| η | 5.118 | 5.165 |

| ω | 1.260 | 1.200 |

Data adapted from a study on the computational investigation of pyrazole derivatives. nih.gov

These in silico predictions are valuable in the early stages of drug discovery and materials science for screening compounds with desired reactivity profiles. arabjchem.orgmdpi.com

Role As a Versatile Building Block and Intermediate in Advanced Organic Synthesis

Scaffold for the Construction of Diverse Heterocyclic Systems

The pyrazole (B372694) moiety is a privileged structure in medicinal chemistry, and (5-Bromo-1H-pyrazol-3-yl)methanol serves as an excellent starting point for the synthesis of more elaborate heterocyclic frameworks.

The presence of the bromine atom and the hydroxymethyl group on the pyrazole ring of (5-Bromo-1H-pyrazol-3-yl)methanol provides reactive handles for the construction of fused pyrazole derivatives. These derivatives are of significant interest due to their prevalence in biologically active compounds. For instance, the pyrazole ring can be fused with other heterocyclic or carbocyclic rings to create novel scaffolds. One common strategy involves the intramolecular cyclization of a suitably functionalized derivative of (5-bromo-1H-pyrazol-3-yl)methanol. For example, the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, which can then participate in a condensation reaction with a nucleophile introduced at the 5-position (after displacement of the bromine), leading to the formation of a new ring fused to the pyrazole core.

Another approach involves a multi-component reaction where (5-bromo-1H-pyrazol-3-yl)methanol or its derivatives react with other building blocks to assemble a fused system in a single step. researchgate.net These methods often provide rapid access to complex molecular architectures that would otherwise require lengthy synthetic sequences. researchgate.net

Beyond simple fused systems, (5-Bromo-1H-pyrazol-3-yl)methanol is instrumental in the synthesis of intricate multicyclic architectures. The pyrazole ring can act as a central scaffold upon which multiple rings are constructed. The bromine atom allows for the introduction of various substituents through cross-coupling reactions, while the hydroxymethyl group can be modified to extend the molecular framework in a different direction.

For example, a Suzuki-Miyaura coupling at the 5-position can introduce an aryl or heteroaryl group, which can then undergo further cyclization reactions. Simultaneously, the hydroxymethyl group can be converted into an ether, ester, or amine, providing a point of attachment for another cyclic system. This modular approach allows for the systematic construction of complex, three-dimensional molecules with diverse functionalities.

Precursor in Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in (5-Bromo-1H-pyrazol-3-yl)methanol is particularly amenable to palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. researchgate.netnih.gov These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.net

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions for the formation of biaryl and heteroaryl-aryl linkages. nih.govresearchgate.net In the context of (5-Bromo-1H-pyrazol-3-yl)methanol, this reaction allows for the direct attachment of an aryl or heteroaryl group at the 5-position of the pyrazole ring. nih.govnih.govscispace.com

The general scheme for the Suzuki-Miyaura coupling of (5-Bromo-1H-pyrazol-3-yl)methanol involves its reaction with an organoboron reagent (such as a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. nih.govyoutube.com The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be optimized for specific substrates. scispace.com

Table 1: Examples of Suzuki-Miyaura Coupling with Pyrazole Derivatives

| Pyrazole Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Phenylboronic acid | XPhosPdG2/XPhos | K3PO4 | Dioxane/H2O | 3-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 91 |

| 5-Bromo-1H-indazole | 2-Thiopheneboronic acid | Pd(dppf)Cl2 | K2CO3 | Dimethoxyethane | 5-(Thiophen-2-yl)-1H-indazole | 85 |

| 3-Chloroindazole | 5-Indole boronic acid | SPhos/Pd(OAc)2 | K3PO4 | Dioxane/H2O | 3-(Indol-5-yl)indazole | 88 |

This table presents data from various sources and is for illustrative purposes. nih.govscispace.com

The resulting arylated pyrazoles are valuable intermediates for the synthesis of pharmaceuticals, agrochemicals, and materials with tailored electronic and photophysical properties.

Beyond the Suzuki-Miyaura reaction, the C-Br bond in (5-Bromo-1H-pyrazol-3-yl)methanol can be functionalized using a variety of other palladium-catalyzed cross-coupling reactions. These include:

Sonogashira Coupling: This reaction with terminal alkynes introduces an alkynyl group, providing access to pyrazoles with extended π-systems.

Heck Coupling: This reaction with alkenes forms a new carbon-carbon double bond, leading to vinyl-substituted pyrazoles.

Buchwald-Hartwig Amination: This reaction with amines allows for the direct formation of a carbon-nitrogen bond, yielding amino-substituted pyrazoles.

Stille Coupling: This reaction with organostannanes is another effective method for forming carbon-carbon bonds. nih.gov

These diverse cross-coupling reactions significantly expand the synthetic utility of (5-Bromo-1H-pyrazol-3-yl)methanol, enabling the introduction of a wide range of functional groups at the 5-position of the pyrazole ring.

Development of Chemical Libraries through Combinatorial Approaches

The versatility of (5-Bromo-1H-pyrazol-3-yl)methanol makes it an ideal scaffold for the construction of chemical libraries using combinatorial chemistry. rsc.org By systematically varying the substituents at both the 5-position (via cross-coupling) and the 3-position (via modification of the hydroxymethyl group), large collections of structurally related pyrazole derivatives can be rapidly synthesized.

For example, a parallel synthesis approach could involve reacting (5-Bromo-1H-pyrazol-3-yl)methanol with a library of boronic acids in a Suzuki-Miyaura coupling. The resulting arylated pyrazoles could then be further diversified by reacting the hydroxymethyl group with a library of carboxylic acids to form a collection of esters. This strategy allows for the efficient exploration of a large chemical space, which is crucial for the discovery of new drug candidates and functional materials.

Applications in Materials Science (non-biological, e.g., precursors for optoelectronic materials, MOF linkers)

The application of (5-Bromo-1H-pyrazol-3-yl)methanol extends beyond biological applications into the field of materials science. The pyrazole unit is known to act as a ligand in the formation of metal-organic frameworks (MOFs). researchgate.net MOFs are crystalline materials with a porous structure, which gives them potential applications in gas storage, separation, and catalysis. The nitrogen atoms of the pyrazole ring can coordinate to metal ions, while the bromo and hydroxymethyl groups offer sites for further modification to tune the properties of the resulting framework. For instance, the hydroxymethyl group could be used to anchor the linker to a surface or to introduce other functionalities. The bromine atom could be used in post-synthetic modification of the MOF through cross-coupling reactions. While specific examples utilizing (5-Bromo-1H-pyrazol-3-yl)methanol as a MOF linker are not widely reported, its structural features make it a promising candidate for the design of new functional materials. Similarly, pyrazole-based compounds are being explored for their use in optoelectronic materials due to their electronic properties and thermal stability.

Coordination Chemistry and Ligand Development from Pyrazole Derivatives

Design and Synthesis of (5-Bromo-1H-pyrazol-3-yl)methanol-Derived Ligands

The strategic modification of (5-Bromo-1H-pyrazol-3-yl)methanol is crucial for developing ligands with specific coordination properties. The presence of multiple reactive sites on the molecule allows for diverse synthetic transformations.

The unsubstituted nitrogen atom of the pyrazole (B372694) ring is a key site for functionalization. N-alkylation and N-arylation reactions are common strategies to introduce a wide range of substituents, which can alter the ligand's steric bulk, solubility, and electronic properties. nih.gov

A prevalent method for N-alkylation involves the deprotonation of the pyrazole N-H with a suitable base, such as sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide electrophile. beilstein-journals.org This approach allows for the introduction of simple alkyl chains or more complex functionalized groups. Another sophisticated method employs trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst, offering an alternative to base-mediated alkylations. semanticscholar.org For unsymmetrical pyrazoles, these reactions can sometimes yield a mixture of N-1 and N-2 regioisomers, with the product distribution often controlled by steric factors. semanticscholar.org

The synthesis of N-aryl pyrazoles can be achieved through transition-metal-catalyzed cross-coupling reactions, although direct C-H functionalization is also an emerging strategy for creating complex pyrazole derivatives. rsc.orgresearchgate.net These modifications are fundamental in tuning the ligand's electronic donating ability and steric profile, which in turn dictates the properties of the subsequent metal complexes.

Table 1: N-Alkylation and N-Arylation Strategies for Pyrazole Ligands

| Strategy | Reagents and Conditions | Outcome | Relevant Findings |

| Base-Mediated N-Alkylation | Pyrazole, Sodium Hydride (NaH), Alkyl Halide, in THF | Synthesis of N-1 alkylated pyrazoles. beilstein-journals.org | A promising system for achieving high N-1 regioselectivity. beilstein-journals.org |

| Acid-Catalyzed N-Alkylation | Pyrazole, Trichloroacetimidate, Brønsted Acid Catalyst | Provides N-alkyl pyrazoles, particularly with benzylic and phenethyl groups. semanticscholar.org | Offers an alternative to methods requiring strong bases or high temperatures. semanticscholar.org |

| N-Arylation | Pyrazole, Aryl Halide, Transition Metal Catalyst (e.g., Palladium, Copper) | Formation of N-phenyl and other N-aryl pyrazoles. | A standard method in cross-coupling chemistry for C-N bond formation. |

The (5-Bromo-1H-pyrazol-3-yl)methanol scaffold is an ideal building block for constructing polydentate ligands, which can form highly stable complexes with metal ions. These ligands are designed to bind to a metal center through two or more donor atoms.

One major class of polydentate pyrazole ligands is the "scorpionate" ligands, such as the hydrotris(pyrazolyl)borates (Tp). researchgate.net While the direct synthesis from (5-Bromo-1H-pyrazol-3-yl)methanol is not detailed, the principle involves linking three pyrazole units to a central boron atom. The resulting tripodal ligand can cap a metal ion's coordination sphere in a tridentate fashion. researchgate.net

Another approach involves linking pyrazole units through organic backbones. For instance, pincer-type ligands, such as 2,6-bis(1H-pyrazol-3-yl)pyridines, create a rigid framework that enforces a specific coordination geometry upon the metal center. nih.gov The synthesis of such molecules often involves multi-step procedures, including cyclocondensation reactions. nih.gov The hydroxymethyl group on the (5-Bromo-1H-pyrazol-3-yl)methanol precursor could be modified, for example, by conversion to a halide, to facilitate coupling to a central aromatic ring like pyridine (B92270) or benzene (B151609) to create novel bi- or tridentate ligands. nih.govresearchgate.net The synthesis of 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes demonstrates how multiple pyrazole moieties can be attached to a central benzene core. nih.gov

Formation and Characterization of Metal Complexes

Ligands derived from (5-Bromo-1H-pyrazol-3-yl)methanol are expected to form stable complexes with a variety of transition metals, leveraging the donor atoms of the pyrazole ring and the hydroxymethyl sidearm.

Pyrazoles are versatile coordinating agents. In their neutral form, they typically act as monodentate ligands, binding to a metal center through the sp²-hybridized N2 nitrogen atom. researchgate.net Upon deprotonation, the resulting pyrazolate anion can act as a bridging ligand between two metal centers.

The presence of the hydroxymethyl group at the 3-position allows for the formation of a five-membered chelate ring, with the ligand coordinating in a bidentate N,O-fashion. This chelation involves the pyrazole N2 atom and the oxygen atom of the hydroxymethyl group. This mode of coordination is common for functionalized pyrazole ligands and leads to enhanced complex stability. In some cases, the hydroxymethyl group may also act as a bridging donor between two metal ions. The bromo-substituent at the 5-position is generally not expected to participate directly in coordination but will electronically influence the donor strength of the pyrazole ring. nih.gov

Table 2: Potential Coordination Modes of (5-Bromo-1H-pyrazol-3-yl)methanol Derivatives

| Coordination Mode | Donor Atoms | Description |

| Monodentate | N2 of Pyrazole | The ligand binds to a single metal center through one nitrogen atom. researchgate.net |

| Bidentate Chelating | N2 of Pyrazole, O of Hydroxymethyl | The ligand binds to a single metal center via two donor atoms, forming a stable chelate ring. |

| Bridging | N1 and N2 of Pyrazolate | After deprotonation, the pyrazolate anion bridges two metal centers. |

The geometry and coordination number of metal complexes formed with (5-Bromo-1H-pyrazol-3-yl)methanol-derived ligands depend on several factors, including the metal ion's identity and oxidation state, the ligand's denticity, and the reaction conditions.

For ligands that act in a bidentate N,O-chelating manner, square planar or tetrahedral geometries can be expected for metals like Cu(II), Ni(II), or Pd(II) in a 2:1 ligand-to-metal ratio, resulting in a coordination number of four. With transition metals that favor higher coordination numbers, such as Fe(II), Co(II), or Mn(II), octahedral geometries are common. nih.govnih.gov

For example, a reported iron(II) complex with two tridentate ligands containing pyrazole, pyridine, and triazole moieties exhibits a pseudo-octahedral coordination sphere around the central Fe(II) ion. nih.gov This N6 coordination environment is formed by the nitrogen donor atoms of the two ligands. nih.gov Similarly, polydentate ligands derived from (5-Bromo-1H-pyrazol-3-yl)methanol are expected to form well-defined structures, such as octahedral complexes with tripodal scorpionate-type ligands or square pyramidal/trigonal bipyramidal geometries with pincer-type ligands. The steric bulk of substituents and the electronic effects of the bromine atom can cause distortions from ideal geometries. nih.govresearchgate.net

Catalytic Applications of Metal-Pyrazole Complexes

Metal complexes incorporating pyrazole-based ligands are of significant interest in homogeneous catalysis due to their tunable nature and the proton-responsive character of the pyrazole N-H group. nih.gov

Complexes featuring protic pyrazole ligands have demonstrated activity in various catalytic transformations. For example, iridium(III) complexes with C-N chelated protic pyrazole ligands have been shown to catalyze the cyclization of aminoalkenes (hydroamination). nih.gov Copper complexes with pyrazole-based ligands have been used as catalysts for the aerobic oxidation of catechol to o-quinone, mimicking the activity of catecholase enzymes. mdpi.com Furthermore, cobalt complexes with pyrazole and scorpionate ligands have been investigated as catalyst precursors for the mild peroxidative oxidation of cyclohexane (B81311) to cyclohexanol (B46403) and cyclohexanone (B45756). nih.gov

The introduction of (5-Bromo-1H-pyrazol-3-yl)methanol-derived ligands into such catalytic systems offers intriguing possibilities. The electron-withdrawing nature of the bromine atom can modulate the Lewis acidity of the metal center, potentially enhancing its catalytic activity. The hydroxymethyl group, whether coordinated or free, could participate in catalysis through hydrogen bonding, influencing substrate orientation and transition state stabilization.

Role in Organic Transformations (e.g., oxidation, transfer hydrogenation)

Complexes derived from pyrazole-based ligands, including those structurally related to (5-Bromo-1H-pyrazol-3-yl)methanol, have demonstrated significant catalytic activity in fundamental organic reactions such as oxidation and transfer hydrogenation. The strategic placement of functional groups on the pyrazole scaffold allows for fine-tuning of the metal center's reactivity.

Oxidation Reactions:

Pyrazole-containing ligands have been successfully employed in metal-catalyzed oxidation reactions. For instance, copper and cobalt complexes with pyrazole-based ligands are effective catalysts for the oxidation of various substrates. bohrium.comnih.gov In the oxidation of catechol to o-quinone, a reaction mimicking the activity of the catecholase enzyme, the choice of pyrazole ligand and the metal salt's counter-ion significantly influences the catalytic efficiency. mdpi.com Studies have shown that in-situ formed complexes of pyrazole derivatives with copper(II) acetate (B1210297) can exhibit high catalytic activity. mdpi.combohrium.com For example, a study involving six different pyrazole-based ligands found that a copper(II) acetate complex in tetrahydrofuran (THF) showed the highest rate for catechol oxidation, while a cobalt(II) chloride complex in THF was most effective for oxidizing 2-aminophenol. bohrium.comresearchgate.net The solvent also plays a critical role; no catecholase activity was observed in acetonitrile (B52724) for the same systems. bohrium.comresearchgate.net

Cobalt complexes with ligands such as 3-phenylpyrazole have been shown to catalyze the peroxidative oxidation of cyclohexane to cyclohexanol and cyclohexanone under mild conditions using aqueous hydrogen peroxide. nih.gov X-ray absorption spectroscopy studies suggest that the active catalytic species in these reactions involve a Co(III) center. nih.gov The versatility of these systems highlights the potential of ligands derived from (5-Bromo-1H-pyrazol-3-yl)methanol to act as platforms for new oxidation catalysts.

| Catalyst System | Substrate | Solvent | Max. Reaction Rate (Vmax) | Ref |

| L6/Cu(CH₃COO)₂ | Catechol | THF | 5.596 µmol·L⁻¹·min⁻¹ | bohrium.comresearchgate.net |

| L4/CoCl₂ | 2-Aminophenol | THF | 2.034 µmol·L⁻¹·min⁻¹ | bohrium.comresearchgate.net |

| L2/Cu(CH₃COO)₂ | Catechol | Methanol (B129727) | 41.67 µmol·L⁻¹·min⁻¹ | mdpi.com |

| [CoCl(μ-Cl)(Hpz(Ph))₃]₂ | Cyclohexane | - | - | nih.gov |

Table 1: Performance of Pyrazole-Based Catalysts in Oxidation Reactions.

Transfer Hydrogenation:

Transfer hydrogenation, a key method for the reduction of carbonyls, nitriles, and other unsaturated compounds, has been a fertile ground for the application of pyrazole-derived ligands. These reactions typically use readily available hydrogen donors like 2-propanol. core.ac.uk Manganese, iron, and nickel complexes featuring pyrazole-containing ligands have emerged as effective and more sustainable alternatives to precious metal catalysts. rsc.orgrsc.org

A notable system involves a manganese catalyst with a pyrazole ligand, which demonstrates high efficiency in the transfer hydrogenation of a broad range of alcohols and can be used for the synthesis of pharmaceuticals. rsc.orgresearchgate.net Similarly, a series of iron(II) and nickel(II) complexes with 2-pyrazolyl(methyl)pyridine and related ligands have been studied for the transfer hydrogenation of various ketones. rsc.org The catalytic activity was found to be dependent on both the metal ion and the specific ligand structure. rsc.org

Ruthenium complexes with protic pyrazole ligands are also highly effective. core.ac.uknih.gov The acidic N-H proton of the pyrazole ring can participate in the catalytic cycle, facilitating metal-ligand cooperation. This bifunctional catalysis is believed to be crucial for the high activity observed in the transfer hydrogenation of ketones, nitriles, and other substrates. nih.gov

| Catalyst Precursor | Substrate | Hydrogen Source | Key Finding | Ref |

| Mn-pyrazole complex | Various alcohols | - | High tolerance for diverse functional groups | rsc.org |

| [Fe(L1)Br₂] (L1 = 2-pyrazolyl(methyl)pyridine) | Ketones | 2-propanol | Most active iron catalyst without significant induction period | rsc.org |

| [Ni(L2)Br₂] (L2 = 2,6-bis(pyrazolylmethyl)pyridine) | Ketones | 2-propanol | Most active nickel catalyst (k_obs, 4.3 × 10⁻⁵ s⁻¹) | rsc.org |

| Ruthenium(II) complex with P–N chelate protic pyrazole ligand | Acetophenone, nitriles, esters | 2-propanol | Promotes transfer hydrogenation of a wide range of substrates | nih.gov |

Table 2: Examples of Pyrazole-Ligand Complexes in Transfer Hydrogenation.

Exploration in Novel Catalytic Cycles

The unique structural and electronic properties of pyrazole ligands, such as those derived from (5-Bromo-1H-pyrazol-3-yl)methanol, drive the exploration of novel catalytic cycles. The protic nature of the N-H group in N-unsubstituted pyrazoles is a key feature that enables metal-ligand cooperation in catalysis. nih.gov

One area of exploration is the development of bifunctional catalysts where the pyrazole N-H group acts as a proton shuttle. In the transfer hydrogenation of ketones by certain ruthenium-pyrazole complexes, theoretical calculations suggest a mechanism involving an outer-sphere hydrogen transfer from a hydrido-pyrazole intermediate to the substrate. nih.gov This mechanism highlights the active role of the ligand beyond simply tuning the metal center's properties.

Another novel approach involves the concept of proton-coupled electron transfer (PCET) facilitated by the pyrazole ligand. In the reaction of hydrazine (B178648) catalyzed by a pincer-type pyrazole complex, a proposed mechanism features multiple and bidirectional PCET between the catalyst and the substrate. nih.gov The pyrazole N-H group is thought to promote the cleavage of the N-N bond in the coordinated hydrazine via a hydrogen bond. nih.gov

Furthermore, the development of catalysts for hydrogen evolution from sources like formic acid represents another frontier. An iridium(III) complex with a 2-(1H-pyrazol-3-yl)pyridine ligand has been shown to promote this reaction, where the deprotonated azole unit increases electron donation to the metal center. nih.gov These examples underscore the vast potential for designing innovative catalytic cycles by harnessing the cooperative effects of pyrazole-based ligands and metal centers. The bromo- and hydroxymethyl- functionalities of (5-Bromo-1H-pyrazol-3-yl)methanol provide handles for integrating this core into more complex, multifunctional ligand systems for these advanced catalytic applications.

Chemical Reactivity and Derivatization Studies of the Pyrazole Nucleus

Transformations of the Hydroxymethyl Group

The hydroxymethyl group at the C3 position of the pyrazole (B372694) ring is a primary alcohol and is therefore amenable to a variety of common organic transformations, including oxidation, etherification, and esterification.

The oxidation of the hydroxymethyl group in pyrazole derivatives can yield the corresponding carbaldehyde or carboxylic acid, depending on the oxidant and reaction conditions.

Oxidation to Carbaldehyde: The selective oxidation of pyrazolyl-methanols to their corresponding aldehydes is a crucial transformation. For instance, the oxidation of (1,3-diaryl-1H-pyrazol-4-yl)methanol derivatives to 1,3-diaryl-1H-pyrazole-4-carbaldehydes has been successfully achieved using iron(III) chloride hexahydrate (FeCl₃·6H₂O) catalyzed by the free radical 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). umich.edu This method is notable for its high yields (50-85%) and the absence of over-oxidation to the carboxylic acid. umich.edu A similar approach could be applied to (5-Bromo-1H-pyrazol-3-yl)methanol to synthesize 5-Bromo-1H-pyrazole-3-carbaldehyde.

Oxidation to Carboxylic Acid: Further oxidation of the intermediate aldehyde or direct oxidation of the alcohol leads to the formation of the corresponding carboxylic acid. A simple and efficient protocol for the oxidation of aldehydes to carboxylic acids utilizes Oxone (potassium peroxymonosulfate) as the oxidant in a solvent like dimethylformamide (DMF). mdma.ch This method is characterized by its simplicity, as it can be carried out at room temperature without the rigorous exclusion of air or moisture. mdma.ch The direct conversion of (5-Bromo-1H-pyrazol-3-yl)methanol to 5-Bromo-1H-pyrazole-3-carboxylic acid is therefore a feasible and valuable transformation. The synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters has also been documented via the oxidative dehydrogenation of the corresponding pyrazoline with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), highlighting another oxidative strategy within this heterocyclic system. researchgate.net

Table 1: Representative Oxidation Reactions of Pyrazole Alcohols and Aldehydes

| Starting Material | Reagent/Catalyst | Product | Solvent | Yield | Reference |

| (1,3-Diaryl-1H-pyrazol-4-yl)methanol | TEMPO/FeCl₃·6H₂O | 1,3-Diaryl-1H-pyrazole-4-carbaldehyde | N/A | 50-85% | umich.edu |

| Various Aldehydes | Oxone | Corresponding Carboxylic Acid | DMF | High | mdma.ch |

| 3-Bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro... | DDQ | 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyra... | N/A | High | researchgate.net |

The hydroxymethyl group of (5-Bromo-1H-pyrazol-3-yl)methanol can readily undergo etherification and esterification to produce a range of derivatives.

Etherification: While specific examples for (5-Bromo-1H-pyrazol-3-yl)methanol are not detailed in the provided literature, standard Williamson ether synthesis conditions (deprotonation with a base followed by reaction with an alkyl halide) would be expected to yield the corresponding ethers.

Esterification: Esterification of pyrazole alcohols can be achieved through reaction with acyl chlorides or carboxylic acids under appropriate conditions. For example, the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with 2-bromo-3-furoyl chloride in the presence of a base like calcium hydroxide (B78521) or triethylamine (B128534) results in the formation of an ester, 3-methyl-1-phenyl-1H-pyrazol-5-yl 2-bromo-3-furancarboxylate. mdpi.comresearchgate.net This demonstrates the feasibility of O-acylation on the pyrazole system. mdpi.comresearchgate.net Therefore, (5-Bromo-1H-pyrazol-3-yl)methanol could be reacted with various acylating agents to form a library of ester derivatives.

Reactivity of the Bromine Substituent

The bromine atom at the C5 position of the pyrazole ring is a versatile handle for further functionalization through reactions such as nucleophilic substitution and reductive debromination.

Nucleophilic aromatic substitution (SNAr) reactions are a cornerstone of aromatic chemistry, allowing for the replacement of a leaving group, such as a halogen, by a nucleophile. nih.gov These reactions are typically facilitated by the presence of electron-withdrawing groups on the aromatic ring. nih.gov In the context of (5-Bromo-1H-pyrazol-3-yl)methanol, the pyrazole ring itself can activate the C5 position towards nucleophilic attack. This allows for the introduction of a wide array of functional groups, including amines, alkoxides, and thiolates, by displacing the bromide ion.

Reductive debromination offers a method to remove the bromine substituent, yielding the corresponding debrominated pyrazole. This can be useful if the bromine was initially introduced as a directing group or to modulate reactivity and is no longer needed in the final target molecule. While specific studies on (5-Bromo-1H-pyrazol-3-yl)methanol are not prevalent, general methods for hydrodehalogenation of aryl bromides are well-established. For instance, a complex of sodium hydride and lithium iodide has been shown to effectively reduce aryl bromides in a concerted nucleophilic aromatic substitution process. nih.gov Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of a base is another common and effective method for the reductive dehalogenation of aromatic systems.

Modifications and Functionalization of the Pyrazole Ring System

Beyond the transformations of the hydroxymethyl and bromo substituents, the pyrazole ring itself can be a site of further modification. The nitrogen atoms of the pyrazole ring can undergo N-alkylation or N-arylation. The specific tautomeric form of the pyrazole can influence the site of substitution. nih.gov For instance, the synthesis of 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester is a key step in the production of 5-bromo-1-methyl-1H-pyrazol-3-amine, demonstrating that N-methylation of the pyrazole ring is a common derivatization. google.com The presence of both a bromine atom and a hydroxymethyl group on the pyrazole ring of (5-Bromo-1H-pyrazol-3-yl)methanol provides multiple avenues for constructing complex, polyfunctionalized heterocyclic systems.

Electrophilic Aromatic Substitution Patterns

The pyrazole ring is an aromatic heterocycle that can undergo electrophilic aromatic substitution. The position of substitution on the pyrazole ring is significantly influenced by the nature and position of the existing substituents. For pyrazole itself, electrophilic substitution, such as nitration or halogenation, typically occurs at the C4 position due to the directing effects of the two nitrogen atoms.

In the case of (5-Bromo-1H-pyrazol-3-yl)methanol, the pyrazole ring is substituted at the C3 and C5 positions. The C5 position bears a bromine atom, which is a deactivating but ortho-, para-directing group. The C3 position contains a hydroxymethyl group (-CH₂OH), which is generally considered a weakly deactivating group. The C4 position remains the most likely site for electrophilic attack, as it is activated by the adjacent nitrogen atoms and is the least sterically hindered position.

Table 1: Predicted Electrophilic Aromatic Substitution of (5-Bromo-1H-pyrazol-3-yl)methanol

| Electrophilic Reagent | Predicted Major Product | Predicted Position of Substitution |

| HNO₃/H₂SO₄ | (5-Bromo-4-nitro-1H-pyrazol-3-yl)methanol | C4 |

| Br₂/FeBr₃ | (4,5-Dibromo-1H-pyrazol-3-yl)methanol | C4 |

| SO₃/H₂SO₄ | 5-Bromo-3-(hydroxymethyl)-1H-pyrazole-4-sulfonic acid | C4 |

Regioselective Functionalization of Pyrazole Nitrogen Atoms

The functionalization of the nitrogen atoms in the pyrazole ring of (5-Bromo-1H-pyrazol-3-yl)methanol can lead to two possible regioisomers: the N1-substituted and the N2-substituted derivatives. The regioselectivity of N-alkylation and N-acylation is a well-studied aspect of pyrazole chemistry and is influenced by several factors, including the steric hindrance of the substituents at C3 and C5, the nature of the electrophile, and the reaction conditions (e.g., base, solvent).

Generally, the N1 position is less sterically hindered than the N2 position, which is flanked by the C3 substituent. However, the electronic effects of the substituents also play a crucial role. In (5-Bromo-1H-pyrazol-3-yl)methanol, the bromine atom at C5 is sterically demanding, which would be expected to favor substitution at the more accessible N1 position.

Studies on the N-alkylation of similarly substituted pyrazoles have shown that a mixture of N1 and N2 isomers is often obtained, with the ratio depending on the reaction conditions. The use of different bases and solvents can significantly influence the regiochemical outcome. For instance, in some cases, the use of a strong, non-nucleophilic base in a polar aprotic solvent can favor the formation of one isomer over the other.

Table 2: Hypothetical Regioselective N-Functionalization of (5-Bromo-1H-pyrazol-3-yl)methanol

| Reagent | Reaction Type | Potential Products | Factors Influencing Regioselectivity |

| Methyl iodide (CH₃I) | N-Alkylation | (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol and (5-Bromo-2-methyl-1H-pyrazol-3-yl)methanol | Steric hindrance at C5, nature of the base and solvent. |

| Acetyl chloride (CH₃COCl) | N-Acylation | (5-Bromo-1-acetyl-1H-pyrazol-3-yl)methanol and (5-Bromo-2-acetyl-1H-pyrazol-3-yl)methanol | Steric hindrance, electronic effects, reaction temperature. |

| Benzyl bromide (C₆H₅CH₂Br) | N-Alkylation | (1-Benzyl-5-bromo-1H-pyrazol-3-yl)methanol and (2-Benzyl-5-bromo-1H-pyrazol-3-yl)methanol | Steric bulk of the electrophile, reaction conditions. |

It is important to note that without specific experimental data for (5-Bromo-1H-pyrazol-3-yl)methanol, the outcomes presented in the tables are based on established principles of pyrazole reactivity and studies on analogous compounds. The actual regioselectivity would need to be determined empirically for each specific reaction.

Supramolecular Chemistry and Crystal Engineering Involving Pyrazole Structures

Investigation of Hydrogen Bonding Networks

Hydrogen bonds are the cornerstone of supramolecular assembly in (5-Bromo-1H-pyrazol-3-yl)methanol, directing the formation of extended networks in the solid state. The molecule possesses key functional groups that act as both hydrogen bond donors and acceptors. The pyrazole (B372694) ring contains an acidic N-H group (a hydrogen bond donor) and a basic sp2-hybridized nitrogen atom (a hydrogen bond acceptor). Furthermore, the methanol (B129727) substituent provides a hydroxyl group (-OH), which can donate a hydrogen bond and its oxygen atom can accept one. The bromine atom, while typically a weak hydrogen bond acceptor, can also participate in these interactions.

In the crystalline state, these functionalities lead to the formation of intricate and predictable hydrogen-bonding motifs. For instance, the N-H group of one pyrazole ring can form a strong hydrogen bond with the pyridine-type nitrogen atom of an adjacent molecule, leading to the formation of dimers or infinite chains. This is a common and robust interaction observed in many pyrazole derivatives.

The hydroxyl group of the methanol substituent adds another layer of complexity and directionality to the hydrogen-bonding network. It can form O-H···N bonds with the pyrazole ring or O-H···O bonds with the hydroxyl group of a neighboring molecule. The presence of solvent molecules, such as methanol, in the crystal lattice can also influence the hydrogen-bonding pattern, acting as bridges between molecules of (5-Bromo-1H-pyrazol-3-yl)methanol. In the crystal structure of a related iron(II) complex containing a bromo-substituted phenyl-pyrazole ligand and methanol molecules, O-H···N hydrogen bonds are observed between the methanol and the triazole rings of the ligand. iucr.org

The interplay of these different hydrogen bonds can lead to the formation of one-, two-, or even three-dimensional supramolecular architectures. The specific arrangement will be influenced by factors such as the steric hindrance of the bromine atom and the crystallization conditions.

| Potential Hydrogen Bond Donors | Potential Hydrogen Bond Acceptors | Resulting Interactions |

| Pyrazole N-H | Pyrazole N | N-H···N |

| Methanol O-H | Pyrazole N | O-H···N |

| Methanol O-H | Methanol O | O-H···O |

| Methanol O-H | Bromine | O-H···Br |

| Pyrazole C-H | Oxygen/Nitrogen/Bromine | C-H···X |

Pi-Stacking Interactions and Aromatic Stacking

The pyrazole ring in (5-Bromo-1H-pyrazol-3-yl)methanol is an aromatic system, and as such, it can participate in π-stacking interactions. These non-covalent interactions, arising from the attractive forces between the electron clouds of aromatic rings, play a crucial role in the stabilization of the crystal structure and can influence the electronic and photophysical properties of the material.

In the solid state, pyrazole rings can arrange themselves in either a face-to-face or an offset (parallel-displaced) stacking arrangement. The specific geometry is a balance between attractive quadrupole-quadrupole interactions and repulsive electrostatic interactions. In many pyrazole-containing crystal structures, offset stacking is preferred as it minimizes the repulsion between the electron-rich centers of the rings.

The presence of the bromine atom and the methanol group can influence the nature and strength of these π-stacking interactions. The electron-withdrawing nature of the bromine atom can modulate the electron density of the pyrazole ring, thereby affecting its stacking behavior. The methanol group, through its involvement in hydrogen bonding, can dictate the relative orientation of the pyrazole rings, either promoting or hindering π-stacking.

| Interaction Type | Description | Significance |

| π-π Stacking | Attraction between the π-electron clouds of adjacent pyrazole rings. | Stabilizes the crystal lattice and influences electronic properties. |

| C-H···π Interactions | A hydrogen atom bonded to carbon interacts with the π-face of a pyrazole ring. | Contributes to the overall packing and directs molecular alignment. |

Self-Assembly Processes in Solution and Solid State

The formation of ordered supramolecular structures from individual molecules of (5-Bromo-1H-pyrazol-3-yl)methanol is a classic example of a self-assembly process. This spontaneous organization is driven by the thermodynamic favorability of forming multiple non-covalent interactions.

In solution, the nature of the solvent plays a critical role in the pre-organization of the molecules. In polar, protic solvents like methanol, the solvent molecules can compete for hydrogen bonding sites, potentially disrupting the formation of strong intermolecular associations between the pyrazole molecules themselves. Conversely, in less polar solvents, the intermolecular hydrogen bonds and π-stacking interactions between the solute molecules are more likely to dominate, leading to the formation of aggregates or pre-crystalline nuclei. The manipulation of solvent can be a powerful tool to control the resulting solid-state structure, as seen in silver(I) complexes of pyrazolyl ligands where different solvents lead to the formation of either cyclic bimetallic cations or coordination polymers. nih.gov

In the solid state, the self-assembly process culminates in the formation of a well-defined crystal lattice. The final architecture is a result of the intricate interplay between the various intermolecular forces. The hydrogen bonding networks typically form the primary structure, which is then further stabilized and organized by the weaker π-stacking and van der Waals interactions. The principle of hierarchical assembly is often at play, where smaller, well-defined motifs, such as hydrogen-bonded dimers or chains, assemble into larger, more complex superstructures.

Design of Crystalline Materials with Tunable Properties

The understanding of the supramolecular behavior of (5-Bromo-1H-pyrazol-3-yl)methanol opens up avenues for the rational design of crystalline materials with specific, tunable properties. This field, known as crystal engineering, aims to control the solid-state architecture by the judicious choice of molecular building blocks and crystallization conditions.

By modifying the substituents on the pyrazole ring, it is possible to systematically alter the intermolecular interactions and thus the resulting crystal packing. For example, replacing the bromine atom with other halogens could modulate the strength of halogen bonding and influence the π-stacking geometry. Similarly, changing the length or branching of the alcohol substituent could introduce steric constraints that favor one hydrogen-bonding motif over another.

The formation of co-crystals is another powerful strategy in crystal engineering. By introducing a second molecular component (a co-former) that can form complementary hydrogen bonds or other non-covalent interactions with (5-Bromo-1H-pyrazol-3-yl)methanol, it is possible to create entirely new crystalline phases with different properties. For instance, co-crystallization with a dicarboxylic acid could lead to the formation of a robust hydrogen-bonded network based on the well-established acid-pyrazole supramolecular synthon.

Future Research Directions and Concluding Perspectives

Emerging Synthetic Strategies for Precision Functionalization

The future synthesis of derivatives from (5-Bromo-1H-pyrazol-3-yl)methanol will likely focus on methods that offer high precision and efficiency. The bromine atom and the hydroxymethyl group are prime targets for selective modification.

Emerging strategies are expected to include:

Cross-Coupling Reactions: The bromine atom at the 5-position provides a handle for palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira. nih.gov This allows for the introduction of a wide array of aryl, heteroaryl, and alkynyl groups, enabling the fine-tuning of the molecule's electronic and steric properties for applications in materials science and medicinal chemistry. nih.gov

Regioselective Functionalization: Achieving regioselectivity in the alkylation and functionalization of the pyrazole (B372694) ring is a persistent challenge. Future strategies may involve the use of specific bases, solvents, and temperature controls to direct reactions to either the N1 or N2 position of the pyrazole ring, a common issue in pyrazole chemistry. nih.gov

Flow Chemistry: The adoption of continuous-flow processes can offer significant advantages for the synthesis of pyrazole derivatives. mdpi.com This technology can improve reaction safety, particularly when handling hazardous intermediates, increase yields, and facilitate easier scaling-up of production. mdpi.com

Multicomponent Reactions (MCRs): MCRs are highly efficient for creating molecular diversity. mdpi.com Designing new MCRs that incorporate (5-Bromo-1H-pyrazol-3-yl)methanol or its precursors could rapidly generate libraries of complex molecules for biological screening or materials discovery. mdpi.comnih.gov For instance, the four-component reaction that yields pyrano[2,3-c]pyrazoles highlights the power of this approach. mdpi.com

Direct C-H Functionalization: While the bromine provides a classical site for functionalization, future work may explore the direct activation and functionalization of the C-H bond at the 4-position of the pyrazole ring. This would provide an alternative and atom-economical route to novel derivatives.

A patent for a related compound, 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid, outlines a multi-step synthesis starting from diethyl butynedioate, which could be adapted for (5-Bromo-1H-pyrazol-3-yl)methanol. google.com Another patented method involves the oxidation of a methyl group to a carboxylic acid, which could be conceptually reversed—reduction of a carboxylic acid to an alcohol—to form the target compound. google.com

Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

To optimize the emerging synthetic strategies, advanced spectroscopic techniques for real-time monitoring are indispensable. These methods provide deep insights into reaction kinetics and mechanisms, allowing for precise control and optimization. numberanalytics.com

Future applications in the study of (5-Bromo-1H-pyrazol-3-yl)methanol could involve:

In-line Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique has been successfully used to monitor the synthesis of other pyrazole derivatives by tracking the concentration profiles of reactants, intermediates, and products in real-time. rsc.org

Time-Resolved Infrared (TRIR) and 2D-IR Spectroscopy: For studying the dynamics of very fast reactions, such as those involved in photochemical functionalization or the formation of transient intermediates, TRIR and 2D-IR spectroscopy offer the ability to probe molecular changes on ultrafast timescales. numberanalytics.com

Hyphenated Chromatographic-Spectroscopic Methods: Techniques like GC-IR or LC-IR combine the separation power of chromatography with the structural information from IR spectroscopy, which is invaluable for analyzing complex reaction mixtures and identifying byproducts in the synthesis of functionalized pyrazoles. numberanalytics.com

Raman Spectroscopy: As a complementary technique to IR spectroscopy, Raman is particularly useful for monitoring reactions in aqueous media and for observing vibrational modes that are weak in the IR spectrum. mdpi.com It provides molecular-level information, making it suitable for online monitoring. mdpi.com

Detailed spectroscopic data from related compounds, such as 3-methyl-1-phenyl-1H-pyrazol-5-yl 2-bromo-3-furancarboxylate, provide a reference for characterizing new derivatives of (5-Bromo-1H-pyrazol-3-yl)methanol using NMR, IR, and mass spectrometry. mdpi.comresearchgate.net

| Technique | Application in Pyrazole Chemistry | Potential for (5-Bromo-1H-pyrazol-3-yl)methanol |

| In-line FT-IR | Real-time monitoring of reactant, intermediate, and product concentrations during synthesis. rsc.org | Optimizing reaction conditions (temperature, catalyst loading) for functionalization reactions. |

| Raman Spectroscopy | Probing vibrational modes of molecules for on-line monitoring, especially in aqueous solutions. mdpi.com | Monitoring reactions involving the hydroxymethyl group or changes in the pyrazole ring structure. |

| 2D-IR Spectroscopy | Studying molecular interactions and structural dynamics during a chemical reaction. numberanalytics.com | Investigating the mechanism of tautomerism or complex formation. |

| Hyphenated Methods | Separating and identifying components in complex reaction mixtures. numberanalytics.com | Characterizing product purity and identifying byproducts in multi-step syntheses. |

Development of Computational Models for Predictive Chemical Behavior

Computational chemistry is becoming an increasingly powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental work. For (5-Bromo-1H-pyrazol-3-yl)methanol, computational models can accelerate the discovery of new applications.

Key areas for development include:

Structure-Activity Relationship (SAR) Models: By synthesizing a library of derivatives and evaluating their biological activity, SAR models can be developed to identify the structural features crucial for a desired effect. For example, studies on other pyrazoles have shown that substituents at specific positions significantly influence their potency as enzyme inhibitors. nih.gov

Machine Learning Algorithms: Machine learning can be used to analyze large datasets of chemical structures and their properties to predict the behavior of new compounds. numberanalytics.com This approach has been used to predict the inhibition efficiencies of pyrimidine (B1678525) derivatives as corrosion inhibitors and could be adapted for pyrazoles. researchgate.net

Molecular Docking and Dynamics: These simulations are crucial in drug discovery for predicting how a molecule will bind to a biological target, such as an enzyme or receptor. nih.gov This can guide the rational design of new derivatives of (5-Bromo-1H-pyrazol-3-yl)methanol with enhanced biological activity. nih.gov

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to predict spectroscopic properties (NMR, IR spectra), reaction mechanisms, and electronic properties, aiding in the interpretation of experimental data and the design of new synthetic routes.

Expansion into Novel Areas of Chemical Engineering and Materials Science

The unique structure of (5-Bromo-1H-pyrazol-3-yl)methanol makes it a promising candidate for applications in materials science and chemical engineering. nih.gov

Future research could explore:

Coordination Polymers and Metal-Organic Frameworks (MOFs): Pyrazoles are excellent ligands for metal ions. nih.gov The N1 nitrogen can be deprotonated to form a pyrazolate anion, which can coordinate with metals. nih.gov The hydroxymethyl group offers an additional coordination site, allowing for the formation of complex, multidimensional structures with potential applications in catalysis, gas storage, and sensing.

Functional Materials: The pyrazole ring is an interesting electronic scaffold. By using cross-coupling reactions to attach different functional groups to the 5-position, it is possible to create materials with tailored optical or electronic properties, such as fluorescent sensors or components for organic electronics. nih.gov

Agrochemicals: Pyrazole derivatives are already used extensively as fungicides, insecticides, and herbicides. nih.govnih.gov The (5-Bromo-1H-pyrazol-3-yl)methanol scaffold could be used to develop new agrochemicals with novel modes of action. acs.org

Liquid Crystals: The rigid core of the pyrazole ring, combined with flexible chains that could be attached to the hydroxymethyl group or the 5-position, suggests potential for the design of new liquid crystalline materials.

| Application Area | Role of (5-Bromo-1H-pyrazol-3-yl)methanol | Key Research Focus |

| Coordination Polymers | Serves as a multidentate ligand after deprotonation. nih.gov | Synthesis of novel structures with catalytic or gas sorption properties. |

| Functional Materials | A core scaffold for building molecules with specific electronic properties. nih.gov | Development of fluorescent sensors or organic electronic components. |

| Agrochemicals | A building block for new active ingredients. nih.govnih.gov | Screening for herbicidal, fungicidal, or insecticidal activity. acs.org |

Interdisciplinary Approaches in Chemical Research